![molecular formula C19H15N5O4 B2386050 2-(4-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 941974-00-1](/img/structure/B2386050.png)
2-(4-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
The compound is a purine derivative. Purines are biologically significant and are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA, and are also involved in energy transfer and protein synthesis .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purines and their derivatives are known to participate in a variety of biochemical reactions, including those involved in DNA replication and protein synthesis .Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
A study highlights the discovery of polymorphic modifications of a compound with strong diuretic properties, potentially useful as a new hypertension remedy. This compound's structural analysis revealed differences in crystal packing, which could influence its physical stability and bioavailability (Shishkina et al., 2018).
Synthesis and Antifolate Properties
Another research effort details the synthesis and antifolate properties of a compound with significant potency against DHFR and L1210 cell growth inhibition, similar to methotrexate. This study suggests potential applications in cancer therapy due to its notable transport advantage into L1210 cells (Degraw et al., 1992).
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Research into oxamide derivatives, including N,N′-bis(2-hydroxyphenyl)oxamide, has provided insights into the role of intramolecular hydrogen bonding in stabilizing these compounds' structures. This fundamental understanding can guide the design of new molecules with optimized properties for various applications (Martínez-Martínez et al., 1998).
Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives
A study on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells presents potential leads for developing new anticancer agents. These compounds' structural and functional properties could be leveraged for therapeutic applications (Hassan et al., 2014).
Mechanism of Action
properties
IUPAC Name |
2-(4-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c1-28-13-4-2-3-11(9-13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-5-7-12(25)8-6-10/h2-9,25H,1H3,(H2,20,26)(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBUUUGQRVLWRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
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